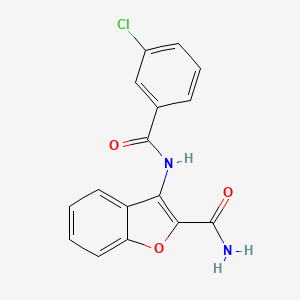

![molecular formula C21H22ClN3O4S B2884666 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 897471-05-5](/img/structure/B2884666.png)

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a piperazine ring, a benzo[d]thiazole ring, and a methanone group. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Benzo[d]thiazole is a heterocyclic compound that is also common in various drugs . The methanone group is a carbonyl group attached to a methyl group, which could potentially be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction , IR spectroscopy, NMR spectroscopy, and mass spectrometry are often used to analyze the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at its nitrogen atoms, and the carbonyl group in the methanone could be involved in various types of reactions such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of new pyridine derivatives incorporating the benzothiazole and piperazine moieties has been reported, with these compounds showing variable and modest antimicrobial activity against different bacterial and fungal strains. This suggests the potential of such compounds for further development as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Another study introduced the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype for anti-mycobacterial activity. Several compounds within this series exhibited promising anti-tubercular potential with low cytotoxicity, indicating a significant therapeutic index. The study underscores the scaffold's potential as a basis for developing new anti-tubercular agents (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

A distinct research effort focused on synthesizing derivatives of 1-(4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone for the evaluation of their anticancer and antituberculosis activities. The results indicated that some of these compounds showed significant activity against both cancer cell lines and Mycobacterium tuberculosis, suggesting their dual therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Interaction Studies

In the realm of molecular pharmacology, the molecular interactions of specific piperazin-1-yl derivatives with receptors have been elucidated, providing insights into their mechanism of action and potential therapeutic applications. For example, the interaction of CB1 cannabinoid receptor antagonists has been studied to understand their conformations and activity profiles, offering a basis for the design of receptor-targeted therapies (Shim et al., 2002).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as arylpiperazine ligands, have been shown to bind to α1-ars, serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and cardiovascular function.

Mode of Action

It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) exert their effects through the inhibition of cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been shown to have anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of COX enzymes and the subsequent decrease in prostaglandin production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility may be affected by the pH of the environment, which in turn can influence its absorption and distribution within the body .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-27-16-10-13(11-17(28-2)19(16)29-3)20(26)24-6-8-25(9-7-24)21-23-15-5-4-14(22)12-18(15)30-21/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHVHLWAGXRHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)

![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)

![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)

![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)